(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Description
(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activity
Synthetic Methodologies : Research into the synthesis of potentially bioactive compounds from visnaginone and the development of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents indicates a significant interest in complex molecules similar to the one in your query for their potential biological activities. Techniques include microwave-assisted synthesis and conventional methods, showcasing the efficiency and environmental friendliness of modern synthetic approaches (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001; P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Anti-inflammatory and Antibacterial Properties : The investigation into novel series of pyrazoline derivatives for their in vivo anti-inflammatory and in vitro antibacterial activity reflects ongoing research into compounds with potential therapeutic applications. The study findings underscore the promise of structurally complex molecules for developing new treatments (P. Ravula et al., 2016).
Heterocyclic Cores in Drug Discovery : The exploration of heterocyclic cores in diamine-based histamine H3 receptor antagonists highlights the critical role of structural diversity in medicinal chemistry. Such research underlines the importance of heterocyclic and aromatic substitutions for binding affinity and selectivity in receptor targeting, which may parallel the potential applications of the compound (Devin M Swanson et al., 2009).
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19-10-15(16(18-19)22-2)17(21)20-7-5-13(6-8-20)11-24-12-14-4-3-9-23-14/h3-4,9-10,13H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBRRHPILYSULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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